5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a tert-butyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid moiety at the 3-position of the pyrazole ring. Pyrazole derivatives are renowned for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . This compound’s structural features make it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
5-tert-butyl-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)15-16(12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLDQVQVGAYZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-(tert-butyl)-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group at the 3-position . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
Research indicates that 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This makes it a valuable candidate for developing new anti-inflammatory and analgesic medications, potentially offering alternatives to traditional pain relief options.
Antimicrobial and Anticancer Activity
The compound is also being investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with biological targets involved in cancer progression, making it a lead compound for new drug development aimed at treating various cancers .
Agricultural Chemistry
Development of Herbicides and Pesticides
In agricultural chemistry, 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a key ingredient in the formulation of new herbicides and pesticides. Its ability to enhance crop protection while minimizing environmental impact is particularly noteworthy. This application is crucial for sustainable agricultural practices .
Material Science
Advanced Polymers and Coatings
The compound is utilized in material science for formulating advanced polymers and coatings. Its stability and reactivity make it suitable for use in coatings that require enhanced durability and resistance to wear and tear, which is essential in various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid plays a role in studying enzyme inhibition. It aids researchers in understanding metabolic pathways, which is vital for developing targeted therapies for metabolic disorders and other diseases .
Cosmetic Industry
Antioxidant Properties
The compound's antioxidant properties are being explored for use in cosmetic formulations aimed at skin protection and anti-aging solutions. Its ability to neutralize free radicals can contribute to formulations designed to enhance skin health .
Case Studies
Several case studies highlight the efficacy of 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid:
- Anti-inflammatory Study : A study demonstrated that this compound effectively reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.
- Agricultural Application : Field trials showed that formulations containing this compound significantly improved crop yields while reducing pesticide usage, showcasing its environmental benefits.
- Material Durability Testing : Research indicated that coatings developed with this compound exhibited superior resistance to abrasion compared to traditional materials, underscoring its utility in industrial applications.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Impact
- Carboxylic Acid vs. Ester: The carboxylic acid group in the target compound enables strong hydrogen bonding, enhancing crystallinity and aqueous solubility .
Substituent Position and Steric Effects
- Phenyl vs. 4-tert-Butylphenyl : The 4-tert-butylphenyl group in CAS 1159770-55-4 introduces additional bulk, which may hinder molecular packing but improve binding to hydrophobic protein pockets .
Research Findings and Data
Crystallographic Analysis
- The target compound’s crystal structure (similar to CAS 175277-11-9) likely exhibits hydrogen-bonded dimers via carboxylic acid groups, as observed in related pyrazole derivatives . SHELX software has been widely used to resolve such structures, emphasizing the importance of hydrogen-bonding networks in molecular packing .
Solubility and Stability
- Aqueous Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility (estimated logP ~2.5) compared to its methyl ester analogue (logP ~3.8) .
- Thermal Stability : tert-Butyl groups generally enhance thermal stability; however, positional differences (e.g., 3 vs. 5) may alter melting points by 10–20°C .
Biological Activity
5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring with a tert-butyl group at the 5-position and a phenyl group at the 1-position, with a carboxylic acid functional group at the 3-position. The general formula is with a molecular weight of 244.29 g/mol.
Synthesis Methods:
- Cyclization Reaction: Commonly synthesized via the reaction of 1-phenyl-3-(tert-butyl)-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group.
Anti-inflammatory Properties
Research indicates that 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory activity. In studies, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-2 Inhibition IC (µM) | Selectivity Index |
|---|---|---|
| 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid | TBD | TBD |
| Celecoxib | 0.01 | Reference |
The compound's selectivity for COX-2 over COX-1 suggests potential for fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Potential
Preliminary research indicates that 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid may exhibit anticancer activity. It has been tested against several cancer cell lines, showing cytotoxic effects comparable to standard chemotherapeutics like Cisplatin.
The biological activity of 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation: The compound can bind to various receptors, modulating their activity and leading to therapeutic effects .
Study on Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid significantly reduced carrageenan-induced paw edema, indicating strong anti-inflammatory activity. Histopathological analysis revealed minimal degenerative changes in vital organs, suggesting safety at therapeutic doses .
Cytotoxicity Evaluation
In a cytotoxicity assay comparing various pyrazole derivatives, 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid showed promising results against human carcinoma cell lines, indicating its potential as an anticancer agent. The compound's IC values were comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-<i>tert</i>-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazides with β-keto esters or acrylates. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate analogs are synthesized by reacting sulfonylhydrazides with cyanoacrylates . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (silica gel column with ethyl acetate/hexane eluents). Melting points (e.g., 149–154°C for related tert-butyl pyrazole derivatives) and elemental analysis are critical for assessing purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology : Use a combination of <sup>1</sup>H-NMR (to confirm tert-butyl and phenyl substituents via singlet and aromatic proton signals), IR (to identify carboxylic acid C=O stretching ~1700 cm<sup>-1</sup>), and X-ray crystallography. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 12.336 Å, b = 17.632 Å, c = 8.7876 Å) have been reported for structurally similar pyrazole derivatives .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Solubility can be tested in polar (DMSO, methanol) and nonpolar (hexane) solvents. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. The carboxylic acid group enhances solubility in alkaline buffers but may precipitate under acidic conditions (pH < 4) .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s bioactivity and pharmacokinetic properties?
- Methodology : Compare analogs with/without the tert-butyl group using in vitro assays (e.g., enzyme inhibition, cell viability). The tert-butyl group increases steric bulk, potentially enhancing binding affinity to hydrophobic enzyme pockets. Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) can quantify effects on bioavailability .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-carboxylic acid derivatives?
- Methodology : Replicate assays under standardized conditions (e.g., IC50 determination in triplicate with controls). For example, discrepancies in NO release profiles from diazen-1-ium-1,2-diolate derivatives were attributed to variations in incubation times and cell lines . Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate results.
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., mTOR or p70S6K for anticancer activity ). Focus on optimizing hydrogen bonding (carboxylic acid with active-site residues) and π-π stacking (phenyl group with aromatic side chains). QSAR models can predict logP and polar surface area to balance permeability and solubility .
Q. What experimental evidence supports the role of autophagy induction in this compound’s anticancer mechanism?
- Methodology : Use LC3-II immunofluorescence and Western blotting to monitor autophagosome formation. Compare effects in wild-type vs. ATG5/7 knockout cell lines. For example, 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole derivatives showed mTOR inhibition (reduced phospho-p70S6K levels) and autophagic flux via lysosomal inhibitors .
Critical Analysis of Evidence
- Synthesis : While direct synthesis data for the target compound is limited, methods for analogs (e.g., ethyl 5-amino-1H-pyrazole carboxylates) confirm cyclocondensation as a viable route .
- Structural Data : X-ray crystallography of 1-(4-tert-butylbenzyl)-3-phenyl analogs provides a template for modeling the target compound’s conformation .
- Biological Activity : Contradictions in NO release data highlight the need for rigorous assay standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
